1,1-Dicyclohexyltetradecane

Description

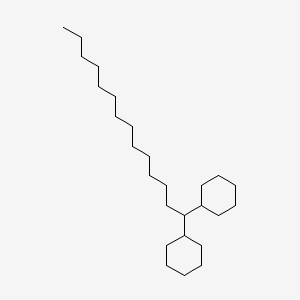

Structure

2D Structure

3D Structure

Properties

CAS No. |

55334-08-2 |

|---|---|

Molecular Formula |

C26H50 |

Molecular Weight |

362.7 g/mol |

IUPAC Name |

1-cyclohexyltetradecylcyclohexane |

InChI |

InChI=1S/C26H50/c1-2-3-4-5-6-7-8-9-10-11-18-23-26(24-19-14-12-15-20-24)25-21-16-13-17-22-25/h24-26H,2-23H2,1H3 |

InChI Key |

COJYJGCWESKHMR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(C1CCCCC1)C2CCCCC2 |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 1,1 Dicyclohexyltetradecane and Analogous Structures

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgresearchgate.net For 1,1-dicyclohexyltetradecane, the most logical retrosynthetic disconnections involve breaking the carbon-carbon bonds at the sterically congested quaternary center.

Two primary disconnection strategies emerge:

Strategy A: Alkylation Approach. This strategy involves disconnecting one of the cyclohexyl groups or the tetradecyl chain from the central carbon. A key disconnection breaks the bond between the C1 of the tetradecyl chain and the dicyclohexylmethyl moiety. This leads to a dicyclohexylmethyl nucleophile (or a related precursor) and a tetradecyl electrophile (e.g., 1-bromotetradecane).

Strategy B: Carbonyl Precursor Approach. This approach disconnects both cyclohexyl groups from the central carbon, suggesting a carbonyl-containing precursor. A key intermediate in this strategy is dicyclohexyl ketone. ontosight.ai This ketone can then react with a tetradecyl organometallic reagent, followed by reduction of the resulting tertiary alcohol to furnish the target alkane.

These strategies guide the selection of appropriate forward synthetic reactions, which are discussed in the following sections.

Development and Optimization of Carbon-Carbon Bond Formation Reactions

The formation of the quaternary carbon center in this compound is the crux of its synthesis. The steric hindrance imposed by the two cyclohexyl groups makes this a challenging transformation.

Catalytic Coupling Reactions (e.g., Organometallic, Cross-Coupling Variants)

The creation of sterically hindered quaternary carbon centers via C-C coupling reactions is a formidable challenge in organic synthesis due to significant steric clashes and potential side reactions. nih.gov However, recent advancements in catalysis offer potential pathways.

Nickel-catalyzed cross-electrophile coupling reactions have shown promise in forging C(sp³)–C(sp³) bonds to create challenging all-carbon quaternary centers. rsc.orgacs.org The unique properties of nickel, including its flexible oxidation states, allow it to effectively activate sterically hindered tertiary alkyl electrophiles. rsc.org The competitive β-hydride elimination is often slower in nickel-catalyzed systems, favoring the desired C-C bond formation. rsc.orgresearchgate.net Similarly, iron-catalyzed coupling reactions, using specific bisphosphine ligand complexes, have successfully coupled tertiary alkyl halides with secondary alkyl zinc reagents, providing an efficient method for constructing highly hindered quaternary carbons. nih.gov While direct application to this compound is not explicitly documented, these methods provide a framework for coupling a dicyclohexyl-substituted electrophile with a tetradecyl nucleophile, or vice versa.

The table below summarizes modern catalytic approaches relevant to the formation of sterically hindered quaternary carbons.

| Catalyst System | Reactant Types | Key Advantage |

| Nickel/Pyridine-type Ligands | Aryl halides and tertiary alkyl halides | Effective for creating arylated all-carbon quaternary centers. acs.org |

| Iron/Bisphosphine Ligands | Tertiary alkyl halides and secondary alkyl zinc reagents | High selectivity in coupling sterically hindered C(sp³) centers. nih.gov |

| Palladium/Organocopper Reagents | Various electrophiles | Enables C-C bond formation at highly sterically hindered centers. researchgate.net |

| Copper Catalysis | 2-bromobenzyl tertiary alcohols and phenols/anilines | Facilitates coupling of sterically hindered tertiary alcohols. rsc.org |

Stereoselective and Regioselective Synthesis Approaches

For the achiral target molecule, this compound, regioselectivity is more critical than stereoselectivity. It is essential to ensure that the functionalization occurs exclusively at the C1 position of the tetradecane (B157292) chain and the methylene (B1212753) carbon bridging the two cyclohexyl rings.

In syntheses starting from unsymmetrical precursors, controlling the site of reaction is paramount. For instance, in the alkylation of a dicyclohexylmethane-derived nucleophile, the reaction must be directed to the bridging carbon. In methods involving catalytic additions to alkenes, such as the Ru-catalyzed addition of terminal alkynes to alkenes to form 1,1-disubstituted alkenes, regioselectivity is a key challenge. nih.gov While not directly forming the target structure, these reactions highlight the importance of catalyst control in achieving high regioselectivity, with ratios often exceeding 25:1 in favor of the 1,1-disubstituted product. nih.gov

For analogous structures that may contain chiral centers, stereoselective methods would be crucial. For example, the synthesis of trisubstituted alkenes via cross-metathesis has been challenging due to low stereoselectivity. researchgate.net However, methods utilizing 1-alkenyl-1,1-heterobimetallic intermediates have demonstrated excellent diastereoselectivity in the synthesis of complex cyclic systems. organic-chemistry.org

Reductive and Alkylation Methodologies

Reductive and alkylation methods represent a more classical and potentially more direct route to this compound and its analogs.

A highly viable pathway involves the use of dicyclohexyl ketone as a key intermediate. ontosight.aichemicalbook.com This ketone can be synthesized through methods such as the catalytic decarboxylation of hexahydrobenzoic acid. google.com The dicyclohexyl ketone can then undergo a Grignard reaction or react with an organolithium reagent, such as tetradecyllithium or tetradecylmagnesium bromide, to form a tertiary benzylic-type alcohol. Subsequent reduction of this alcohol, for instance using a lithium-ammonia solution, provides a convenient one-pot method for synthesizing the target aromatic hydrocarbon without isolating the intermediate alcohol. rsc.orgrsc.orgacs.org This alkylation-reduction sequence is an effective way to prepare such hydrocarbons in excellent yields. rsc.org

Another major strategy is the Friedel-Crafts alkylation. masterorganicchemistry.com This involves reacting an aromatic compound with a long-chain alkene or alkyl halide in the presence of a Lewis acid or solid acid catalyst. masterorganicchemistry.comresearchgate.netacs.org For example, toluene (B28343) has been successfully alkylated with long-chain alkenes (C16–24) using chloroaluminate ionic liquids as catalysts, achieving high conversion rates. acs.orgresearchgate.net A potential route to an analog of the target molecule could involve the Friedel-Crafts alkylation of diphenylmethane (B89790) with tetradecene, followed by hydrogenation of the phenyl rings. However, Friedel-Crafts alkylations are often prone to carbocation rearrangements, which can lead to a mixture of isomers. masterorganicchemistry.cometsu.edu

Cyclohexyl Group Introduction and Functionalization Techniques

The two cyclohexyl groups are defining features of the target molecule. Their introduction can be achieved at different stages of the synthesis.

One approach is to start with precursors that already contain the cyclohexyl rings, such as dicyclohexylmethane (B1201802) or dicyclohexyl ketone. ontosight.ai Dicyclohexylmethane can be functionalized, for example, through conversion to 4,4'-dicyclohexylmethane diisocyanate (HMDI), indicating that the core structure is amenable to chemical modification. Dicyclohexyl ketone is a versatile intermediate that can be prepared industrially through the catalytic decarboxylation of hexahydrobenzoic acid at temperatures between 330 and 450 °C. google.comgoogle.com

An alternative strategy involves introducing the cyclohexyl groups via the hydrogenation of aromatic rings. Catalytic hydrogenation is a fundamental industrial process for converting aromatic compounds into their alicyclic counterparts. liverpool.ac.ukopenstax.org While aromatic rings are generally stable, they can be reduced using catalysts like platinum or rhodium under specific conditions of temperature and pressure. liverpool.ac.ukopenstax.org For example, a synthetic route could involve the dialkylation of diphenylmethane followed by the hydrogenation of both phenyl rings to cyclohexyl rings. Recent advances have even demonstrated metal-free methods for aromatic hydrogenation using frustrated Lewis pairs, which reductively add hydrogen to aromatic rings to form cyclohexyl derivatives. acs.org

The table below outlines different catalysts and their effectiveness in aromatic ring hydrogenation.

| Catalyst System | Substrate Example | Product | Key Feature |

| Rhodium on Carbon | o-Xylene | 1,2-Dimethylcyclohexane | Effective for hydrogenating substituted aromatic rings. openstax.org |

| Pincer Rhodium Complex | Lignin-derived aromatics | Functionalized cyclohexanes | Good activity at low temperatures. liverpool.ac.uk |

| CAAC-Rhodium Complexes | Aromatic ketones, phenols | cis-Cyclohexane derivatives | Highly selective, tolerates various functional groups. tcichemicals.com |

| Frustrated Lewis Pairs (e.g., B(C₆F₅)₃ / aniline) | Anilines | Cyclohexylamines | Metal-free hydrogenation. acs.org |

Green Chemistry Considerations in Large-Scale Synthesis Research

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. essentialchemicalindustry.orgacs.org For the large-scale synthesis of this compound, which may find applications as a lubricant base oil, these considerations are paramount. dur.ac.ukgoogle.comgoogle.com

Key green chemistry principles applicable to this synthesis include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Addition reactions, such as the Grignard reaction followed by reduction, can have higher atom economy than substitution or elimination-based routes.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can often be recycled, reducing waste. acs.orgbio-conferences.org The use of heterogeneous solid acid catalysts in Friedel-Crafts alkylation, for example, replaces corrosive and difficult-to-recycle catalysts like AlCl₃ or HF. researchgate.netetsu.edu

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives like water, supercritical CO₂, or ionic liquids. nih.govpnas.org Many modern catalytic reactions are being designed to work in these more environmentally benign media.

Energy Efficiency: Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy consumption. essentialchemicalindustry.orgacs.org The development of highly active catalysts that operate under mild conditions is a key area of research. acs.org

Renewable Feedstocks: Whenever feasible, raw materials should be derived from renewable sources. essentialchemicalindustry.org For analogous structures, there is research into using lignin-derived phenols and other biomass sources to synthesize high-density fuels containing structures like dicyclohexylmethane. acs.orgsci-hub.se

By integrating these principles, the synthesis of this compound and related compounds can be made more sustainable and economically viable on an industrial scale.

Advanced Spectroscopic and Chromatographic Methodologies for 1,1 Dicyclohexyltetradecane Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Research

The ¹H NMR spectrum of 1,1-Dicyclohexyltetradecane is anticipated to show complex multiplets in the upfield region, characteristic of the overlapping signals from the cyclohexyl and tetradecyl protons. The methine proton at the point of attachment of the tetradecyl chain to the two cyclohexyl rings would likely be heavily deshielded and buried within the methylene (B1212753) envelope. The ¹³C NMR spectrum would offer better resolution, with distinct signals for the quaternary carbon where the cyclohexyl rings and the alkyl chain are attached, as well as separate signals for the carbons of the cyclohexyl rings and the tetradecyl chain. uobasrah.edu.iqoregonstate.edu

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (in off-resonance decoupled spectrum) |

| Quaternary C (C-1) | 45-55 | s |

| Cyclohexyl CH | 30-45 | d |

| Cyclohexyl CH₂ | 25-35 | t |

| Tetradecyl CH₂ (alpha to cyclohexyl) | 30-40 | t |

| Tetradecyl CH₂ (internal) | 28-32 | t |

| Tetradecyl CH₃ | 10-15 | q |

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unravel the complex, overlapping signals in the 1D NMR spectra of this compound, a suite of multi-dimensional NMR experiments is essential.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton coupling networks. For this compound, COSY would be instrumental in tracing the connectivity within the cyclohexyl rings and along the tetradecyl chain, helping to differentiate the various methylene groups. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded (one bond away). HSQC is crucial for the unambiguous assignment of the ¹³C signals by linking them to their attached protons. This would allow for the clear identification of the different CH and CH₂ groups within the molecule. researchgate.netchemicalbook.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This technique would be particularly valuable for identifying the quaternary carbon by observing correlations from the protons on the adjacent carbons of the cyclohexyl rings and the tetradecyl chain. researchgate.netchemicalbook.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a through-space correlation technique that provides information about the spatial proximity of protons. For this compound, NOESY could offer insights into the preferred conformation of the molecule, revealing through-space interactions between the protons of the cyclohexyl rings and the tetradecyl chain.

Solid-State NMR for Packing and Crystalline Information

In the solid state, where molecular tumbling is restricted, NMR signals are broadened by anisotropic interactions such as chemical shift anisotropy (CSA) and dipolar couplings. emory.edulibretexts.org Solid-state NMR (ssNMR) techniques, particularly those employing magic-angle spinning (MAS), can overcome this broadening to provide high-resolution spectra of solid samples. emory.edulibretexts.orgunt.edu

For this compound, ¹³C cross-polarization magic-angle spinning (CP/MAS) NMR would be the technique of choice. This experiment enhances the signal of the low-abundant ¹³C nuclei by transferring polarization from the abundant ¹H nuclei. The resulting spectrum would provide information on the number of crystallographically inequivalent carbon sites, offering insights into the packing and symmetry of the molecule in the crystalline lattice. Furthermore, variable-temperature ssNMR studies could reveal information about dynamic processes, such as conformational changes of the cyclohexyl rings or motions of the alkyl chain, in the solid state. emory.eduunt.edu

Mass Spectrometry for Molecular Ion Analysis and Fragmentation Pathway Delineation

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For this compound (C₂₆H₅₀), HRMS would be able to confirm its molecular formula by providing a measured mass that is very close to the calculated exact mass. Techniques like electrospray ionization (ESI) or electron ionization (EI) could be employed.

Interactive Data Table: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass (m/z) | Ion Type | Expected HRMS Result |

| C₂₆H₅₀ | 362.3912 | [M+H]⁺ | 363.3985 ± 0.0005 |

| C₂₆H₅₀ | 362.3912 | [M]⁺• | 362.3912 ± 0.0005 |

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its subsequent fragmentation to produce a spectrum of product ions. This technique is invaluable for elucidating fragmentation pathways and gaining detailed structural information. uab.edu

For this compound, the molecular ion or a protonated molecule would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to induce fragmentation. The expected fragmentation patterns for alkanes and cycloalkanes typically involve the cleavage of C-C bonds. chemguide.co.uklibretexts.orglibretexts.orgyoutube.com For this compound, characteristic fragmentation would likely involve:

Loss of the tetradecyl chain: Cleavage of the bond between the quaternary carbon and the tetradecyl chain, leading to a dicyclohexylmethyl cation.

Cleavage within the tetradecyl chain: Fragmentation at various points along the alkyl chain, resulting in a series of fragment ions separated by 14 Da (CH₂).

Ring-opening of the cyclohexyl groups: Fragmentation of the cyclohexyl rings, leading to a variety of smaller hydrocarbon fragments.

The analysis of these fragmentation pathways would provide strong evidence for the presence of the two cyclohexyl rings and the long alkyl chain attached to a central quaternary carbon.

Isotope Labelling Studies for Synthetic Pathway Validation

Isotopic labeling, where one or more atoms in a molecule are replaced by their isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), is a powerful tool for validating synthetic pathways and elucidating reaction mechanisms. pku.edu.cnnih.gov

A plausible synthetic route to this compound is the Friedel-Crafts alkylation of cyclohexene (B86901) with 1-tetradecene, or the reaction of a tetradecyl Grignard reagent with dicyclohexyl ketone followed by reduction. To validate such a pathway, isotopically labeled starting materials could be used.

For instance, if a ¹³C-labeled tetradecyl Grignard reagent were used, the position of the ¹³C label in the final product could be precisely determined by ¹³C NMR and mass spectrometry. This would confirm that the tetradecyl group has been incorporated as expected. Similarly, deuterium (B1214612) labeling could be used to track the fate of specific hydrogen atoms during the reaction. The use of isotopic labeling in conjunction with NMR and MS provides an unambiguous method for confirming the synthetic route and understanding the underlying reaction mechanism.

Advanced Chromatographic Separations for Purity and Isomer Analysis

Chromatographic techniques are fundamental in separating this compound from complex hydrocarbon mixtures and isolating its various isomers. The choice of method depends on the analytical goal, whether it is for quantitative analysis, purity assessment, or preparative isolation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Hydrocarbon Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, making it highly suitable for hydrocarbon analysis. In a typical GC-MS analysis, the sample is vaporized and moved through a capillary column by a carrier gas, such as helium or nitrogen. The separation is based on the differential partitioning of analytes between the mobile phase and a stationary phase coated on the column. labmanager.com For a non-polar compound like this compound, a non-polar stationary phase is typically employed to achieve separation based on boiling point and molecular structure. labmanager.com

Following chromatographic separation, the eluted molecules enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). For large hydrocarbons, standard Electron Ionization (EI) can cause extensive fragmentation, making it difficult to identify the molecular ion. shimadzu.com Positive Chemical Ionization (PCI) is a softer ionization technique that often yields a protonated molecule or a dehydride molecule, providing clearer molecular mass information. shimadzu.com The fragmentation pattern, however, is a molecular fingerprint that provides invaluable structural information, such as the presence of cyclohexyl rings and the long alkyl chain.

Key Research Findings:

GC-MS is widely used to characterize complex hydrocarbon mixtures found in petroleum products and environmental samples. labmanager.comresearchgate.net

The technique's high sensitivity allows for the detection of analytes in the microgram range, which is useful for assessing the composition of crude oil reserves. labmanager.com

Method development often involves validating the technique using deuterated internal standards to ensure accurate quantification. researchgate.netgov.scot

Table 1: Representative GC-MS Data for a Long-Chain Alkylcyclohexane Note: This table is illustrative of expected results for a compound like this compound, based on typical fragmentation of its structural components.

| Parameter | Value / Observation | Significance |

| Retention Time | Dependent on column and temperature program | Relative retention time helps distinguish it from other hydrocarbons in a mixture. |

| Molecular Ion (M+) | m/z 418 (low abundance in EI) | Confirms the molecular weight of the compound. |

| Key Fragment Ions (m/z) | 83 (Cyclohexyl cation) | Characteristic fragment indicating the presence of a cyclohexyl ring. |

| 57, 71, 85... (Alkyl chain fragments) | Series of fragments separated by 14 amu (CH2) confirms a long aliphatic chain. | |

| 335 (Loss of cyclohexyl group) | A major fragment resulting from the cleavage of the bond between the chain and a ring. |

High-Performance Liquid Chromatography (HPLC) for Preparative and Analytical Purposes

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that utilizes a liquid mobile phase to transport the sample through a column packed with a stationary phase. sigmaaldrich.com For a non-polar molecule like this compound, reversed-phase HPLC is the most common approach. In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., acetonitrile/water). The high lipophilicity of this compound would lead to very strong retention, requiring a mobile phase with a high percentage of organic solvent.

Ultra-High Performance Liquid Chromatography (UHPLC), which uses columns with smaller particle sizes (<2 µm), offers significantly faster analysis times and higher resolution compared to traditional HPLC. pageplace.denih.gov This is particularly advantageous for separating structurally similar isomers of this compound. HPLC is not only used for analytical quantification but also for preparative purposes, where larger columns are used to isolate significant quantities of the pure compound for further study. lcms.cz

Table 2: Typical HPLC/UHPLC Parameters for Analysis of Non-Polar Compounds Note: This table provides a general framework for developing an HPLC method for this compound.

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18 or C8, <2 µm particle size (for UHPLC) | Stationary phase for separating non-polar analytes. |

| Mobile Phase | Acetonitrile and/or Isopropanol | Strong organic solvents are needed to elute the highly non-polar compound. |

| Elution Mode | Isocratic or Gradient | Gradient elution may be required to separate from other hydrocarbons with different polarities. |

| Detector | Refractive Index (RI) or Evaporative Light Scattering (ELSD) | These detectors are suitable for compounds lacking a UV chromophore, like saturated hydrocarbons. |

| Flow Rate | 0.2 - 0.5 mL/min (UHPLC); 1.0 - 2.0 mL/min (HPLC) | Optimized for best resolution and analysis time. |

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the mobile phase. wikipedia.orgshimadzu.com SFC bridges the gap between gas and liquid chromatography, offering unique advantages for the analysis of hydrocarbons. teledynelabs.com The supercritical CO2 mobile phase has low viscosity and high diffusivity, similar to a gas, but with the solvating power of a liquid. jst.go.jp This results in faster separations and higher efficiency compared to HPLC. jst.go.jp

SFC is particularly well-suited for the separation of non-polar compounds and is considered a form of normal-phase chromatography. wikipedia.org For challenging separations of complex hydrocarbon mixtures or isomers that are difficult to resolve by GC or HPLC, SFC can provide a superior alternative. jascoinc.com The technique is also considered "greener" than HPLC because it replaces large volumes of organic solvents with environmentally benign CO2. shimadzu.com

Key Research Findings:

SFC is effective for the group separation of hydrocarbons into non-aromatics, mono-aromatics, and poly-aromatics. jascoinc.com

By using modifiers (co-solvents) like methanol (B129727) or ethanol, the polarity of the mobile phase can be adjusted to optimize the separation of a wide range of compounds. shimadzu.com

The ability to control temperature and pressure provides additional parameters for method optimization, making SFC highly versatile. wikipedia.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Research and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the molecular structure of a compound by probing its vibrational modes. These two techniques are complementary; FT-IR measures the absorption of infrared radiation due to changes in the dipole moment, while Raman spectroscopy measures the inelastic scattering of laser light due to changes in polarizability. semanticscholar.org

For this compound, a saturated hydrocarbon, the spectra are dominated by C-H and C-C bond vibrations.

FT-IR Spectroscopy is highly sensitive to the characteristic stretching and bending vibrations of C-H bonds in both the cyclohexyl rings and the linear alkyl chain. The absence of peaks in the regions associated with C=C, C≡C, or O-H bonds would confirm the saturated and non-functionalized nature of the molecule.

Raman Spectroscopy is particularly effective for analyzing the non-polar C-C backbone of the molecule. It can provide insights into the conformational ordering of the long tetradecane (B157292) chain and the chair/boat conformations of the cyclohexyl rings.

Table 3: Expected Vibrational Frequencies for this compound Note: This table lists the characteristic vibrational modes expected for the structural motifs present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Technique | Structural Information |

| 2960-2850 | C-H Asymmetric & Symmetric Stretching | FT-IR, Raman | Confirms the presence of sp³ hybridized C-H bonds in both alkyl and cycloalkyl groups. |

| 1470-1440 | C-H Bending (Scissoring) | FT-IR | Characteristic of CH₂ groups in the chain and rings. |

| 1380-1370 | C-H Bending (Methyl Rocking) | FT-IR | Would be absent or weak, confirming the lack of terminal methyl groups. |

| 1200-800 | C-C Stretching & Skeletal Vibrations | Raman | Provides a fingerprint of the carbon skeleton, sensitive to conformational changes. |

X-ray Diffraction for Crystalline Structure Determination (if applicable to derivatives or complexes)

X-ray Diffraction (XRD), specifically Single Crystal X-ray Diffraction (SCXRD), is the most definitive method for determining the three-dimensional atomic structure of a molecule. nih.gov This technique requires the sample to be in the form of a well-ordered single crystal. nih.gov Long-chain hydrocarbons like this compound are often waxy solids or oils at room temperature, which makes growing a suitable single crystal extremely challenging.

Therefore, XRD is typically more applicable to derivatives of this compound that have been specifically designed to crystallize, or to co-crystals where the hydrocarbon is complexed with another molecule that induces crystallization. mdpi.com If a suitable crystal could be obtained, SCXRD would provide precise data on:

Bond lengths and angles.

The exact conformation of the tetradecane chain (e.g., all-trans zigzag).

The conformation of the cyclohexyl rings (e.g., chair).

The packing of the molecules in the crystal lattice. mdpi.com

Powder X-ray Diffraction (PXRD) could be used to study the bulk material, providing information on its degree of crystallinity and identifying different solid phases or polymorphs. mdpi.com

Theoretical and Computational Studies on 1,1 Dicyclohexyltetradecane

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, starting from its electronic structure. These methods solve the Schrödinger equation, or a simplified form of it, to determine the energy and distribution of electrons within the molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic properties of molecules. rsc.orgchemrxiv.org Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which simplifies the computation significantly while often maintaining a high degree of accuracy. rsc.orgacs.org For a molecule like 1,1-Dicyclohexyltetradecane, DFT can be employed to predict a variety of properties.

Research Applications:

Geometric Optimization: DFT calculations can determine the most stable three-dimensional arrangement of atoms in the this compound molecule, including the bond lengths, bond angles, and dihedral angles of the cyclohexyl rings and the tetradecane (B157292) chain.

Energy Calculations: The theory can provide the total electronic energy, which is crucial for assessing the molecule's thermodynamic stability. For instance, DFT has been used to study the reaction energies of various hydrocarbons, although systematic errors can arise for long-chain alkanes, which can be mitigated with modern functionals. epfl.chchemeo.com

Electronic Properties: Properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated. The HOMO-LUMO gap is an important indicator of the molecule's chemical reactivity and kinetic stability.

Thermochemical Data: DFT is used to compute thermochemical parameters like the standard enthalpy of formation (ΔfH°). molaid.com While specific values for this compound are not readily found in computational literature, DFT remains a primary tool for such predictions.

DFT studies on related molecules, such as branched and long-chain alkanes, have highlighted the importance of choosing the correct functional to account for effects like intramolecular dispersion, which are significant in large, flexible molecules. epfl.chchemeo.com The interaction between the bulky cyclohexyl groups and the long chain would be a key area of investigation using DFT.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. epfl.chreadthedocs.io By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of every atom over time, revealing the molecule's dynamic nature. epfl.chresearchgate.net

For this compound, MD simulations would be invaluable for:

Conformational Sampling: The long tetradecane chain and the two cyclohexyl rings can adopt a vast number of different spatial arrangements, or conformations. MD simulations can explore this conformational landscape, identifying the most probable shapes of the molecule and the energy barriers between them. readthedocs.io This is crucial as the conformation can significantly affect the physical properties of the molecule.

Intermolecular Interactions: In a liquid or solid state, molecules of this compound will interact with each other. MD simulations can model these interactions, providing insight into properties like viscosity, density, and diffusion coefficients. scribd.comresearchgate.net

Behavior in Solution: The behavior of this compound in different solvents can be simulated to understand its solubility and how it interacts with other chemical species in a mixture.

The accuracy of MD simulations is highly dependent on the force field used to describe the interactions between atoms.

Molecular Mechanics and Force Field Development for Long-Chain Aliphatic Systems

Molecular Mechanics (MM) is a computational method that describes the potential energy of a molecule as a function of its structure using a set of classical mechanics-based equations known as a force field. researchgate.net This approach is much faster than quantum chemical calculations, making it suitable for studying large systems and long-timescale phenomena, such as those explored in MD simulations. readthedocs.ioresearchgate.net

A force field contains parameters that define the energy associated with bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic forces). researchgate.net For a molecule like this compound, the development and selection of an appropriate force field are critical.

Key Considerations:

Transferability: Force fields are often developed to be transferable, meaning parameters derived for one set of molecules (e.g., simple alkanes) can be applied to others. researchgate.net Force fields like CHARMM, AMBER, and OPLS are widely used for organic molecules. researchgate.net

Parameterization for Long Chains: Standard force fields can sometimes be inaccurate for long-chain alkanes, particularly in predicting properties like viscosity and melting points. mdpi.com Specialized force fields or re-parameterization may be necessary to accurately model the behavior of the tetradecane chain. mdpi.com

Cyclic Moieties: The presence of the cyclohexyl groups requires a force field that can accurately describe the ring's conformational behavior (e.g., the chair-boat interconversion) and its interaction with the aliphatic chain.

The development of a specific force field for this compound would likely involve fitting parameters to high-quality quantum chemical data for the molecule or its fragments.

Computational Prediction of Spectroscopic Parameters and Their Validation

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational models.

NMR Spectroscopy: Quantum chemical calculations, particularly DFT, can predict the Nuclear Magnetic Resonance (NMR) chemical shifts of the carbon and hydrogen atoms in this compound. Comparing these predicted shifts with experimental NMR spectra helps to confirm the molecule's structure and the accuracy of the computational model. molaid.com

Vibrational Spectroscopy: The vibrational frequencies corresponding to the stretching and bending of chemical bonds can be calculated using both DFT and ab initio methods. These frequencies can be correlated with the peaks observed in infrared (IR) and Raman spectra. For a large molecule, the vibrational spectrum would be complex, but key functional group frequencies (e.g., C-H stretches) can be identified.

The following table illustrates the type of data that could be generated for this compound, though these are hypothetical values for illustrative purposes as specific published data is unavailable.

| Computational Method | Predicted Property | Example Value/Range | Application |

| DFT (B3LYP/6-31G) | ¹³C NMR Chemical Shift | 10-40 ppm | Structural Elucidation |

| DFT (B3LYP/6-31G) | ¹H NMR Chemical Shift | 0.8-2.0 ppm | Structural Elucidation |

| DFT (B3LYP/6-31G*) | C-H Stretch Frequency | 2850-3000 cm⁻¹ | IR/Raman Spectrum Analysis |

| Coupled Cluster | Relative Conformational Energy | 0-10 kcal/mol | Stability of Isomers |

This table is for illustrative purposes only. The values are representative of what would be expected for such a molecule but are not from actual calculations on this compound.

Mechanistic Investigations of Reactions Involving this compound

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the transition states and intermediates that are often difficult to observe experimentally. rsc.org For this compound, potential reactions could include combustion, pyrolysis, or catalytic cracking.

Computational Approaches to Reaction Mechanisms:

Transition State Theory: By mapping the potential energy surface of a reaction, computational methods can locate the transition state—the highest energy point along the reaction pathway. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. taylor.edu

Reaction Pathways: For complex reactions, multiple pathways may be possible. For example, the thermal decomposition of cycloalkanes can proceed through a biradical mechanism involving ring-opening. taylor.edu Computational studies can explore these different pathways to determine which is the most energetically favorable. taylor.edu

Catalytic Cycles: If this compound is involved in a catalytic process, such as hydrogenolysis, computational methods can be used to model the entire catalytic cycle, including the adsorption of the reactant on the catalyst surface, the chemical transformation, and the desorption of the products.

Studies on the combustion and oxidation of cycloalkanes have shown that the ring structure introduces unique reaction channels compared to their non-cyclic counterparts, influencing reactivity and product formation. arxiv.org The presence of the long alkyl chain in this compound would further complicate these reaction mechanisms.

Chemical Reactivity and Transformation Research of 1,1 Dicyclohexyltetradecane

Catalytic Functionalization and Derivatization Studies

The conversion of C-H bonds into more valuable functional groups is a cornerstone of modern organic synthesis. nih.gov For a molecule like 1,1-dicyclohexyltetradecane, with its abundance of C-H bonds, selective functionalization is a significant challenge.

Key Research Findings:

Directed C-H Functionalization: While direct functionalization of the unactivated C-H bonds of this compound is challenging, the introduction of a directing group could facilitate site-selective reactions. nih.gov For instance, if a derivative of this compound contained a coordinating ligand, a transition metal catalyst could be directed to a specific C-H bond for functionalization. nih.gov

Metalloporphyrin-Catalyzed Reactions: Metalloporphyrins are versatile catalysts capable of functionalizing saturated C-H bonds through processes like hydroxylation, amination, and alkylation. rsc.org It is plausible that a metalloporphyrin-based system could be employed to introduce functional groups onto the dicyclohexyl or tetradecyl moieties of the parent molecule. rsc.org

Derivatization of Related Structures: Studies on the derivatization of other complex molecules, such as the synthesis of 1,1-[¹⁸F]difluorinated alkenes, highlight the potential for developing specific methodologies to introduce functional groups into intricate structures. nih.govcardiff.ac.uk Such strategies could be adapted to create novel derivatives of this compound.

Interactive Data Table: Potential Catalytic Functionalization Reactions

| Catalyst System | Potential Functional Group Introduced | Potential Reaction Type |

| Palladium(II) Acetate with a Directing Group | Aryl, Acetoxy | Directed C-H Arylation/Acetoxylation nih.gov |

| Rhodium(II) Carbenoid | Ester | C-H Insertion rsc.org |

| Iron Porphyrin with PhI(OAc)₂ | Hydroxyl | C-H Hydroxylation rsc.org |

| Copper(I) with N-Fluorobenzenesulfonimide | Amine | C-H Amination rsc.org |

Controlled Oxidation and Degradation Pathways

The oxidation of alkanes can lead to a range of products, and understanding these pathways is crucial for both synthetic applications and predicting environmental fate.

Key Research Findings:

Oxidation of Tertiary Carbons: The carbon atom connecting the two cyclohexyl rings and the tetradecyl chain is a quaternary carbon, which is resistant to oxidation that doesn't involve C-C bond cleavage. unizin.org However, the tertiary C-H bonds within the cyclohexyl rings are potential sites for controlled oxidation. unizin.org

Product Formation: Controlled oxidation of the tertiary C-H bonds on the cyclohexyl rings would likely yield tertiary alcohols. unizin.orgchim.lu Further oxidation of these tertiary alcohols is generally difficult without breaking the carbon skeleton. unizin.orgchim.lu

Degradation Pathways: The degradation of complex hydrocarbons can be initiated by the formation of radical species, leading to a cascade of reactions. In the case of this compound, oxidative degradation would likely begin at the more reactive tertiary C-H bonds on the cyclohexyl rings or potentially at the long tetradecyl chain.

Interactive Data Table: Potential Oxidation Products

| Oxidizing Agent | Potential Product at Cyclohexyl Ring | Potential Product at Tetradecyl Chain |

| Potassium Permanganate | Tertiary Alcohol | Secondary Alcohols, Ketones, Carboxylic Acids unizin.org |

| Chromic Acid | Tertiary Alcohol | Secondary Alcohols, Ketones, Carboxylic Acids libretexts.org |

| Ozone | Ring-opened products, various oxygenates | Various oxygenates |

Photochemical Reactivity and Its Mechanistic Implications

The interaction of light with molecules can induce unique chemical transformations not accessible through thermal methods.

Key Research Findings:

Mismatch between Absorptivity and Reactivity: The wavelength at which a molecule absorbs light most strongly does not always correspond to its highest photochemical reactivity. nih.gov For a saturated alkane like this compound, which lacks strong chromophores, photochemical reactions would likely require high-energy UV light or the use of a photosensitizer.

Sensitizer-Controlled Reactivity: The outcome of a photochemical reaction can be controlled by the choice of photosensitizer. rsc.org For instance, different sensitizers can lead to either oxidative or reductive pathways for the same substrate. rsc.org This suggests that the photochemical functionalization of this compound could be tuned to yield different products.

Conical Intersections: The efficiency and outcome of photochemical reactions are often governed by conical intersections, which are points of degeneracy between electronic states. rsc.org Understanding the potential energy surfaces and conical intersections for excited states of this compound would be crucial for predicting its photochemical behavior. rsc.org

Investigation of Radical Reactions and Intermediate Species

Radical reactions are fundamental in many chemical processes, including combustion, polymerization, and atmospheric chemistry.

Key Research Findings:

Radical Stability: The stability of radical intermediates plays a crucial role in determining the outcome of radical reactions. youtube.com In this compound, tertiary radicals formed by hydrogen abstraction from the cyclohexyl rings would be the most stable and therefore the most likely to form. uomustansiriyah.edu.iq

Radical Transfer Reactions: Intermolecular radical transfer reactions have been observed on metal surfaces, where a radical on one molecule can abstract an atom from another. nih.gov This suggests the possibility of using radical initiators to functionalize this compound through a chain reaction mechanism.

Intermediate Species: In radical reactions, the formation of specific intermediate species can be inferred from the product distribution. For example, in the monooxygenase reactions of Rieske dioxygenases, the formation of a substrate radical intermediate was confirmed by the observation of rearrangement products. nih.gov Similar strategies could be used to probe the involvement of radical intermediates in the reactions of this compound.

Interactive Data Table: Relative Stability of Potential Radical Intermediates

| Radical Position | Type | Relative Stability |

| On Cyclohexyl Ring | Tertiary | High youtube.comuomustansiriyah.edu.iq |

| On Tetradecyl Chain | Secondary | Medium youtube.comuomustansiriyah.edu.iq |

| On Tetradecyl Chain | Primary | Low youtube.comuomustansiriyah.edu.iq |

Explorations of Novel Reactivity via Non-Classical Bond Activation

The activation of strong C-H and C-C bonds through unconventional pathways opens up new avenues for chemical synthesis.

Key Research Findings:

Non-Classical Carbocations: While typically associated with strained bicyclic systems, the concept of non-classical carbocations highlights the ability of C-C sigma bonds to participate in bonding to an electron-deficient center. semanticscholar.orgmpg.de While less likely in a flexible system like this compound, extreme conditions or enzymatic catalysis could potentially lead to such intermediates.

Sigma-Bond Activation by Metal Complexes: Polyhydride complexes of platinum group metals are known to activate a variety of sigma bonds, including C-H and C-C bonds. nih.gov Such complexes could potentially catalyze the cleavage and functionalization of the C-C bonds within the dicyclohexyl or tetradecyl framework of this compound.

Novel Reactivity of Related Structures: The discovery of novel reactivity in other systems, such as the conversion of 1,1,1-trifluoroalkanones to 1,1-dichloro-1-alkenones, demonstrates that unexpected transformations can be uncovered. nih.govbeilstein-journals.org This underscores the potential for discovering new and synthetically useful reactions of this compound.

Applications of 1,1 Dicyclohexyltetradecane in Advanced Materials Science and Organic Synthesis Research

Role as a Model Compound in Polymer Science and Engineering Research

In polymer science, molecules with well-defined, bulky structures are often used as model compounds to understand the relationship between molecular architecture and macroscopic properties. The gem-dicyclohexyl group in 1,1-Dicyclohexyltetradecane could serve as a unique structural motif to probe polymer chain dynamics and packing.

Detailed Research Findings and Potential Investigations:

Influence on Glass Transition Temperature (Tg): The incorporation of bulky side groups into a polymer backbone is known to increase the glass transition temperature by restricting chain mobility. The 1,1-dicyclohexyl group, being particularly large and rigid, would be expected to have a significant impact on Tg. Research in this area could involve synthesizing polymers with pendant 1,1-dicyclohexyltetradecanyl groups and comparing their thermal properties to polymers with simpler linear or single-ring cyclic side chains.

Modification of Mechanical Properties: The rigid cyclohexyl rings could enhance the stiffness and modulus of a polymer, while the long tetradecyl chain could act as an internal plasticizer, potentially leading to materials with a unique combination of toughness and flexibility. Studies could focus on how the concentration of such groups within a polymer matrix affects its stress-strain behavior, impact resistance, and hardness.

Free Volume and Gas Permeability Studies: The inefficient packing of polymer chains due to bulky side groups can lead to an increase in fractional free volume. This, in turn, can influence the permeability of gases through the polymer. This compound could be used to create polymers with tailored free volume for applications in gas separation membranes.

A hypothetical data table comparing the potential effects of different side chains on polymer properties is presented below:

| Side Chain Structure | Expected Effect on Tg | Expected Effect on Modulus | Potential Application |

| Linear C14 Alkyl | Decrease | Decrease | Plasticizers |

| Cyclohexyl | Increase | Increase | High-temperature polymers |

| This compound | Significant Increase | Significant Increase | Gas separation membranes, high-performance thermoplastics |

Utilization in the Design of Novel Supramolecular Architectures

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The distinct hydrophobic domains of this compound—the bulky cycloaliphatic head and the long aliphatic tail—make it an interesting candidate for studies in self-assembly.

Detailed Research Findings and Potential Investigations:

Langmuir-Blodgett Films: Molecules with amphiphilic character can form monolayers at the air-water interface, which can then be transferred to solid substrates as Langmuir-Blodgett films. While this compound is purely a hydrocarbon, its distinct structural components could lead to interesting packing behavior in 2D. Research could explore the formation of stable monolayers and their potential use in creating hydrophobic coatings.

Host-Guest Chemistry: The dicyclohexyl moiety could potentially act as a guest in larger host molecules, such as cyclodextrins or calixarenes. The long alkyl chain would likely influence the binding affinity and orientation of the molecule within the host cavity.

Liquid Crystals: The combination of rigid (cyclohexyl rings) and flexible (alkyl chain) segments is a common design motif in liquid crystalline materials. While this compound itself is unlikely to be mesogenic, its derivatives with appropriate functional groups could exhibit liquid crystalline phases.

Research into Its Potential as a Building Block for Tailored Hydrocarbon Scaffolds

The synthesis of complex organic molecules often relies on the use of well-defined building blocks. This compound, with its robust hydrocarbon framework, could serve as a scaffold for the synthesis of more complex, functionalized molecules.

Detailed Research Findings and Potential Investigations:

Functionalization of the Cyclohexyl Rings: Selective functionalization of the cyclohexyl rings, for example, through radical halogenation, could introduce reactive handles for further chemical transformations. This would allow for the attachment of various functional groups, leading to a diverse library of compounds based on the this compound core.

Synthesis of Diamondoid-like Structures: The gem-dicyclohexyl motif can be seen as a substructure of diamondoids, which are rigid, cage-like hydrocarbon molecules. Research could explore the use of this compound as a starting material for the synthesis of larger, more complex polycyclic hydrocarbon scaffolds.

Scaffolds for Catalysis: By attaching catalytic moieties to the this compound framework, it might be possible to create catalysts where the bulky hydrocarbon scaffold influences the steric environment around the active site, potentially leading to enhanced selectivity.

Investigation in Advanced Lubricant and Fuel Design Methodologies (Focus on structural tailoring for performance research, not properties)

The molecular structure of a hydrocarbon has a profound impact on its properties as a lubricant or fuel component. The unique architecture of this compound makes it an interesting subject for research into structure-property relationships in these applications.

Detailed Research Findings and Potential Investigations:

Viscosity Index Improvers: The viscosity of a lubricant is a critical parameter, and its variation with temperature is quantified by the viscosity index (VI). The bulky dicyclohexyl groups could impart a high VI, meaning the viscosity changes less with temperature. Research could focus on synthesizing a series of dicyclohexylalkanes with varying alkyl chain lengths to systematically study the effect on VI.

Traction Fluids: Traction fluids are lubricants designed to provide a high coefficient of friction under elastohydrodynamic lubrication conditions. The rigid, cyclic structures of naphthenic hydrocarbons are known to be beneficial for traction properties. The dicyclohexyl groups in this compound would be expected to contribute to a high traction coefficient.

High-Density Fuel Components: The compact structure of the dicyclohexyl moiety could lead to a higher density compared to linear alkanes of similar molecular weight. This is a desirable property for advanced fuels where high energy density per unit volume is required.

Below is a comparative table of the expected properties of this compound with other hydrocarbons, based on general structure-property relationships in lubricants.

| Compound | Molecular Structure | Expected Viscosity Index | Expected Traction Coefficient | Expected Density |

| n-Hexacosane (C26H54) | Linear | Low | Low | Low |

| This compound | Branched, Cyclic | High | High | High |

| Perhydrophenanthrene | Polycyclic | Very High | Very High | Very High |

Exploration as a Chemical Probe in Complex Organic Synthesis Methodologies

Chemical probes are small molecules used to study and manipulate biological systems or chemical reactions. They typically possess specific reactivity or binding properties. Due to its saturated and unfunctionalized hydrocarbon structure, this compound in its native form is unlikely to be a useful chemical probe.

Detailed Research Findings and Potential Investigations:

Lack of Reactivity: As a saturated hydrocarbon, this compound lacks functional groups that could participate in specific chemical reactions or interactions. This makes it unsuitable for use as a reactive probe.

Non-specific Interactions: Any interactions of this compound with other molecules would be limited to non-specific van der Waals forces, which would not provide the selectivity required for a chemical probe.

Potential as a Scaffold for Probes: While the molecule itself is not a probe, it could potentially serve as a scaffold for the synthesis of probes. For example, the introduction of photoreactive groups or fluorescent tags onto the this compound framework could lead to the development of probes for studying non-polar environments. However, there is no current research to suggest this has been explored.

Future Research Directions and Emerging Opportunities for 1,1 Dicyclohexyltetradecane

Development of Sustainable Synthetic Routes and Methodologies

The chemical industry's increasing focus on environmental stewardship necessitates the development of green synthetic routes for compounds like 1,1-Dicyclohexyltetradecane. chemistryjournals.net Future research is anticipated to move away from traditional methods that may rely on harsh conditions or hazardous reagents.

Key areas of development include:

Biocatalysis: Utilizing enzymes as natural catalysts offers a promising avenue for sustainable synthesis. chemistryjournals.netspringernature.com Researchers are exploring biocatalytic cascades, where a series of enzymatic reactions are performed in a single pot, to convert simple feedstocks into complex molecules like dicarboxylic acids from cycloalkanes. nih.govresearchgate.netnih.gov This approach, potentially using engineered Escherichia coli consortia, could offer a milder and more environmentally friendly alternative to conventional chemical oxidations. nih.govresearchgate.netnih.gov

Alternative Solvents and Catalysts: The use of deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, is an emerging green chemistry strategy. researchgate.netfrontiersin.org These solvents can act as both the reaction medium and the catalyst, reducing the need for volatile organic compounds (VOCs). frontiersin.org Research into metal-free synthesis, for instance using a gas-phase approach with atomic carbon and molecular hydrogen, also presents a novel, sustainable pathway for producing long-chain hydrocarbons. scilit.comcsic.es

Renewable Feedstocks: A significant goal is to synthesize this compound from renewable resources. This could involve using sugar-derived compounds like muconic acid and fumaric acid to build the necessary carbon frameworks, thereby reducing reliance on petrochemicals. rsc.org Tandem reactions that convert CO2 into valuable long-chain hydrocarbons are also a critical area of investigation, paving the way for carbon-neutral chemical production. researchgate.netrsc.org

| Sustainable Strategy | Description | Potential Advantage |

| Biocatalysis | Use of enzymes or whole-cell systems for chemical transformations. chemistryjournals.net | High selectivity, mild reaction conditions, reduced byproducts. chemistryjournals.net |

| Deep Eutectic Solvents (DES) | Mixtures of compounds forming a eutectic with a lower melting point, acting as solvent and catalyst. researchgate.netfrontiersin.org | Low toxicity, biodegradability, potential for reuse. frontiersin.org |

| Metal-Free Catalysis | Gas-phase synthesis using basic elements to build hydrocarbon chains. scilit.comcsic.es | Avoids reliance on rare or toxic metal catalysts. scilit.comcsic.es |

| Renewable Feedstocks | Utilization of biomass or CO2 as starting materials. rsc.orgresearchgate.net | Reduces fossil fuel dependence and environmental impact. researchgate.netrsc.org |

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The complexity of long-chain hydrocarbons makes the prediction of their physical and chemical properties challenging. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize the study of molecules like this compound, particularly in its potential applications as a high-performance fluid or lubricant. aifluids.comencyclopedia.pubmdpi.com

Future opportunities in this domain include:

Property Prediction: AI-driven systems can develop quantitative structure-property relationship (QSPR) models to accurately predict key physicochemical properties such as viscosity, density, and thermal stability under various conditions. escholarship.orgresearchgate.net Algorithms like Artificial Neural Networks (ANNs), Support Vector Machines (SVMs), and Random Forest trees can be trained on large datasets to capture non-linear behaviors and provide insights that are difficult to obtain through traditional methods alone. mdpi.comtuni.fimdpi.com

Formulation Optimization: In the context of lubricants, ML can optimize formulations by predicting the performance of base oils when mixed with various additives, including nanoparticles. tuni.fituni.fi This data-driven approach can significantly accelerate the development of new, high-performance fluids tailored for specific applications, reducing the time and cost associated with experimental trial-and-error. aifluids.comtuni.fi

Predictive Maintenance: For industrial applications, AI can be used for the predictive maintenance of machinery that uses lubricants based on this compound. encyclopedia.pub By analyzing real-time data, ML algorithms can predict lubricant degradation and potential equipment failure, allowing for proactive maintenance. encyclopedia.pubmdpi.com

| ML/AI Application | Algorithms | Predicted Parameters | Potential Impact |

| Physicochemical Property Prediction | Linear Regression, ANNs, SVMs mdpi.comescholarship.org | Density, Viscosity, Boiling Point, Wear encyclopedia.pubescholarship.org | Accelerated material design and screening. acs.org |

| Lubricant Formulation | ANNs, Random Forest, SVMs tuni.fimdpi.com | Coefficient of Friction, Film Thickness encyclopedia.pubmdpi.com | Faster development of optimized lubricant blends. aifluids.com |

| Drilling Fluid Management | Expert Systems, ANNs, SVMs mdpi.com | Viscosity, Density, Gel Strength mdpi.com | Enhanced precision and efficiency in drilling operations. aifluids.com |

Exploration of Its Role in Advanced Nanomaterials Research

The unique properties of this compound make it a candidate for use in the burgeoning field of nanotechnology, particularly in the formulation of advanced materials for industrial applications.

Emerging research areas are:

Nano-lubricants and Fluids: this compound can serve as a high-performance base oil for nano-lubricants. The addition of nanoparticles, such as ceramics or carbon-based materials, to a base fluid can significantly improve tribological properties. tuni.fituni.fi Future work will likely focus on understanding the synergistic interactions between the hydrocarbon and various nanoparticles to design hybrid lubricants with optimized performance in different lubrication regimes. tuni.fituni.fi

Nanoparticle Synthesis and Dispersion: The long hydrocarbon chain and stable cyclohexyl groups could provide a suitable medium for the controlled synthesis and stabilization of nanoparticles. The fluid could act as a high-temperature solvent or a capping agent, preventing agglomeration and ensuring uniform dispersion, which is critical for many nanotechnology applications.

Enhanced Oil Recovery: In the oil and gas sector, nanotechnology offers potential solutions for improved oil recovery. uh.edu Fluids based on this compound could be formulated with specialized nanoparticles to create "smart fluids" that can alter reservoir properties or improve the separation of oil and water at the molecular level. uh.edu

Unexplored Chemical Transformations and Derivatization Pathways

The saturated hydrocarbon structure of this compound, while stable, presents opportunities for selective functionalization to create novel derivatives with tailored properties. The challenge lies in the selective activation of strong C-H bonds. acs.org

Avenues for future exploration consist of:

Selective Oxidation: Advanced oxidation methods, such as those using non-thermal plasma, could introduce functional groups like alcohols, ketones, or aldehydes onto the hydrocarbon chain. acs.org This process could transform the nonpolar alkane into valuable precursors for surfactants and other specialty chemicals without the need for high temperatures that lead to uncontrolled cracking. acs.org

Hydroisomerization: Catalytic hydroisomerization can rearrange the carbon skeleton to produce branched isomers. mdpi.com This transformation is crucial for tuning properties like pour point and viscosity index, which are critical for lubricant applications. Future research could focus on developing novel bifunctional catalysts (containing both metal and acid sites) to maximize the yield of desired isomers while suppressing cracking reactions. mdpi.com

Derivatization for Analysis and Synthesis: The development of new derivatization reagents and methods is crucial for both analyzing trace amounts of the compound and for creating new molecular structures. ddtjournal.com While often used for enhancing detectability in mass spectrometry, derivatization reactions that introduce reactive handles (e.g., through reactions with reagents like dansyl chloride or isonicotinoyl chloride) could be adapted for synthetic purposes, allowing for the attachment of new functional moieties. ddtjournal.comnih.gov

| Transformation Type | Objective | Potential Methodologies |

| Oxidation | Introduce oxygen-containing functional groups. acs.org | Non-thermal plasma processing, selective catalysis. acs.org |

| Hydroisomerization | Create branched isomers to modify fluid properties. mdpi.com | Bifunctional catalysts (e.g., Pt-supported zeolites). mdpi.com |

| Functionalization | Add new chemical groups for tailored properties. researchgate.netuantwerpen.be | Boron-mediated functionalization, transition-metal-catalyzed C-H activation. researchgate.netuantwerpen.be |

| Derivatization | Attach chemical tags for analysis or further reaction. ddtjournal.com | Reaction with reagents containing chargeable moieties or reactive groups. ddtjournal.comnih.gov |

Synergistic Approaches Combining Experimental and Computational Research

The complexity of designing and understanding high-performance fluids necessitates an integrated approach that combines computational modeling with empirical experimentation. This synergy can accelerate discovery and provide deeper mechanistic insights.

Future research will likely leverage:

Computational Fluid Dynamics (CFD) and Molecular Dynamics (MD): These simulation techniques can model the behavior of this compound at the molecular level. MD simulations can predict physical properties and elucidate the mechanisms of lubrication and boundary film formation. mdpi.com This computational data provides a powerful complement to physical experiments, helping to explain macroscopic observations.

DFT (Density Functional Theory) Calculations: For exploring new chemical reactions, DFT calculations can be used to model reaction pathways and predict the feasibility of different transformations. nih.gov This allows researchers to screen potential catalysts and reaction conditions computationally before undertaking costly and time-consuming laboratory work.

Integrated AI and Experimental Workflows: The most powerful approach involves a closed loop where AI and machine learning models are trained on experimental data. acs.org These models can then predict the properties of new candidate molecules or formulations, which are then synthesized and tested experimentally. acs.orgmdpi.com The new experimental results are fed back into the model, progressively improving its predictive accuracy and guiding research toward the most promising areas. mdpi.com This synergistic cycle of prediction and validation is crucial for efficiently navigating the vast chemical space and discovering next-generation materials. acs.orgmdpi.com

Q & A

Q. What are the standard synthetic routes for 1,1-Dicyclohexyltetradecane, and how can their efficiency be optimized?

- Methodological Answer : Synthesis typically involves alkylation of cyclohexane derivatives with tetradecane precursors. Optimization may include catalyst screening (e.g., Lewis acids for Friedel-Crafts alkylation) and solvent selection (non-polar media to favor cyclization). Reaction efficiency can be assessed via gas chromatography (GC) to monitor yield and purity. Experimental frameworks should incorporate iterative testing and factorial design to isolate critical variables, as exemplified in multi-criteria decision analysis methodologies .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s molecular structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming cyclohexyl substituents and backbone conformation. Infrared (IR) spectroscopy identifies C-H stretching modes in aliphatic chains, while mass spectrometry (MS) validates molecular weight. Cross-referencing data with computational simulations (e.g., density functional theory) ensures structural accuracy. For trace impurities, high-performance liquid chromatography (HPLC) paired with UV detection is recommended, akin to phenolic compound analysis workflows .

竟!然!不用烟熏炉!大快朵颐的美式烤肉家里能搞!17:25

Q. How can researchers identify leading experts in the study of branched alkanes like this compound?

- Methodological Answer : Academic platforms like ResearchGate enable targeted searches using keywords (e.g., “branched alkanes,” “hydrocarbon synthesis”) to locate researchers publishing on related topics. Analyzing citation networks in databases like Web of Science or Scopus further identifies key contributors. Collaborative opportunities can be explored through direct messaging or participation in topic-specific forums .

【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45

Advanced Research Questions

Q. How should researchers address discrepancies in thermal stability data obtained from differential scanning calorimetry (DSC) versus molecular dynamics simulations?

- Methodological Answer : Discrepancies may arise from simulation force field inaccuracies or experimental calibration errors. To resolve this, perform replicated analysis across multiple DSC instruments and validate simulations with alternative software (e.g., GROMACS vs. AMBER). Sensitivity testing of simulation parameters (e.g., van der Waals cutoff distances) can isolate outliers. This approach mirrors Mendelian randomization data validation techniques, where robustness is tested through iterative replication .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. What computational strategies can predict the solvent interaction behavior of this compound in complex mixtures?

- Methodological Answer : Molecular dynamics (MD) simulations using all-atom force fields (e.g., OPLS-AA) model solvation dynamics. Free energy perturbation (FEP) calculations quantify hydrophobic interactions with solvents like hexane or toluene. Advanced calculus-based optimization, such as gradient descent algorithms, refines interaction parameters. These methods align with mathematical rigor in Advanced Calculus and Complex Analysis texts, which underpin computational chemistry workflows .

数学研究员为数不多的物质积累 | 一场别出心裁的数学书籍测评17:22

Q. How can multi-criteria frameworks improve experimental design for studying this compound’s environmental persistence?

- Methodological Answer : Adopt a GIS-inspired decision matrix to weight variables like biodegradation rates, soil adsorption, and photolytic degradation. Pair laboratory degradation assays (e.g., OECD 301B) with computational predictions (EPI Suite, ECOSAR) to prioritize high-impact factors. This structured approach, similar to environmental trail suitability models, ensures comprehensive risk assessment .

Data Contradiction Analysis

Q. What protocols validate conflicting solubility data for this compound in polar vs. non-polar solvents?

- Methodological Answer : Conduct solubility trials under controlled humidity and temperature, using gravimetric analysis for precision. Compare results with COSMO-RS computational predictions to identify systemic biases. If contradictions persist, apply primary analysis (raw data re-examination) and replicated analysis (independent lab validation), as advocated in genetic epidemiology studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.